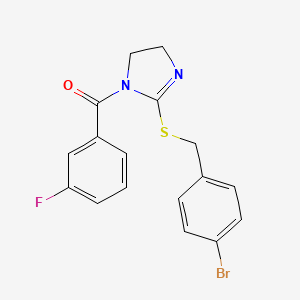

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone

Description

The compound “(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone” features a 4,5-dihydroimidazole core substituted at the 2-position with a 4-bromobenzylthio group and at the 1-position with a 3-fluorophenyl methanone moiety. The dihydroimidazole ring introduces partial saturation, enhancing conformational flexibility compared to fully aromatic imidazoles .

Properties

IUPAC Name |

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrFN2OS/c18-14-6-4-12(5-7-14)11-23-17-20-8-9-21(17)16(22)13-2-1-3-15(19)10-13/h1-7,10H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXAHTHLUXWEFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Imidazole Ring: Starting from appropriate precursors, the imidazole ring can be synthesized through cyclization reactions.

Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via nucleophilic substitution reactions.

Thioether Formation: The thioether linkage is formed by reacting the bromobenzyl intermediate with a thiol compound.

Final Coupling: The final step involves coupling the imidazole-thioether intermediate with the fluorophenylmethanone moiety under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its pharmacological properties. Its potential to modulate biological pathways may lead to the development of new therapeutic agents.

Industry

In the industrial sector, the compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.

DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Key Observations:

- Electron-withdrawing vs. Electron-donating Groups: The target compound’s bromine and fluorine substituents contrast with methoxy groups in ’s analogs, which improve solubility but reduce lipophilicity.

- Core Flexibility : The 4,5-dihydroimidazole in the target compound allows greater flexibility than rigid oxadiazoles (e.g., 5g ), impacting binding to enzymes like SDH.

- Bioactivity: Compound 5g shares the 4-bromobenzylthio group with the target compound and exhibits fungicidal activity via SDH inhibition.

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : At ~423 g/mol (estimated), the target compound aligns with drug-like small molecules, whereas analogs with trisubstituted phenyl groups (e.g., ) exceed 500 g/mol, complicating bioavailability.

Biological Activity

The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features an imidazole ring, a thioether linkage, and a ketone functional group, which are known to contribute to various pharmacological effects.

Chemical Structure and Properties

The chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H15BrFN2S

- CAS Number : 1351596-20-7

Structural Features :

| Feature | Description |

|---|---|

| Imidazole Ring | Contributes to interactions with biological targets |

| Thioether Linkage | Enhances electronic properties and potential enzyme interactions |

| Ketone Group | May influence the compound's reactivity and binding affinity |

The biological activity of this compound is largely attributed to its structural components. The imidazole ring is known for its ability to interact with various receptors and enzymes, particularly those containing histidine residues. The presence of the bromobenzylthio group enhances the compound's interaction with biological targets, potentially leading to inhibition or modulation of specific biochemical pathways.

Pharmacological Effects

Research has indicated that compounds similar to this compound exhibit various pharmacological effects, including:

- Antimicrobial Activity : Compounds with thioether linkages often show significant antimicrobial properties. For example, related thioether compounds have demonstrated effectiveness against bacterial strains .

- Anticancer Properties : Some imidazole derivatives have been reported to possess anticancer activity, suggesting that this compound may also have potential in cancer therapeutics .

Case Studies and Research Findings

- Antimicrobial Activity :

- Anticancer Activity :

- GABA-A Receptor Modulation :

Comparative Analysis

To further understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1. 4-Bromobenzylthioacetamide | Thioether + Amide | Antimicrobial |

| 2. 1-(4-Bromobenzyl)-3-methylimidazolium | Imidazole + Quaternary Ammonium | Anticancer |

| 3. 2-(4-Isopropoxyphenyl)thiazole | Thiazole + Phenyl | Antifungal |

| 4. Benzothiazole derivatives | Thiazole + Various substituents | Antimicrobial |

Q & A

Basic: What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves coupling a 4,5-dihydro-1H-imidazole core with a (4-bromobenzyl)thio group and a 3-fluorophenyl methanone moiety. A general procedure (adapted from imidazole methanone syntheses) includes:

- Step 1: React 4-bromobenzyl mercaptan with 4,5-dihydro-1H-imidazole under basic conditions (e.g., NaH in THF) to form the thioether intermediate.

- Step 2: Introduce the 3-fluorophenyl methanone group via Friedel-Crafts acylation or coupling with 3-fluorobenzoyl chloride in anhydrous THF at low temperatures (−78°C) using tert-butyllithium as a base .

- Yield Optimization: Use flash column chromatography (hexane:ethyl acetate, 4:1) for purification and recrystallization (methanol/water) to enhance purity. Monitoring reaction progress via TLC and ensuring anhydrous conditions can mitigate side reactions like oxidation or undesired substitutions .

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions. For example, the 3-fluorophenyl group shows distinct aromatic splitting patterns, while the 4-bromobenzyl thioether exhibits a singlet for the methylene protons adjacent to sulfur .

- X-ray Crystallography: Single-crystal analysis (e.g., Cu-Kα radiation, 296 K) resolves bond lengths (mean C–C: 0.005–0.010 Å) and confirms stereoelectronic effects, such as planarity of the imidazole ring and dihedral angles between substituents .

- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: What computational methods are suitable for studying this compound’s electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311+G(d,p) model the electron-withdrawing effects of fluorine and bromine substituents .

- Molecular Dynamics (MD) Simulations: Simulate solvation effects in polar solvents (e.g., DMSO) to study conformational stability. Parameters like radial distribution functions can reveal interactions with biological targets .

- Natural Bond Orbital (NBO) Analysis: Quantify hyperconjugative interactions (e.g., σ→σ* or π→π*) influencing the compound’s stability .

Advanced: How should researchers design experiments to evaluate this compound’s biological activity while minimizing confounding variables?

Methodological Answer:

- Randomized Block Design: Assign treatments (e.g., varying concentrations) to randomized blocks to control for environmental variability. Use split-plot designs if testing multiple variables (e.g., pH, temperature) .

- Replicates: Include ≥4 replicates per condition, with 5–10 samples per replicate (e.g., cell culture assays or enzyme inhibition studies) to ensure statistical power .

- Controls: Use positive controls (e.g., known kinase inhibitors for enzyme studies) and vehicle controls (e.g., DMSO) to validate assay integrity .

Advanced: How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

Methodological Answer:

- Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., using ACD/Labs or ChemDraw). For example, unexpected peaks may arise from rotamers or residual solvents, which can be identified via H-C HSQC .

- Crystallographic Refinement: If X-ray data conflicts with NMR, re-refine the crystal structure using software like SHELXTL to check for disorder or occupancy issues .

- Isotopic Labeling: Introduce deuterated analogs to isolate specific proton environments in complex spectra .

Advanced: What are the key considerations in structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Effects: Replace the 4-bromo or 3-fluoro groups with electron-donating/withdrawing analogs (e.g., methoxy, nitro) to assess impact on bioactivity. Evidence from similar imidazole derivatives shows bromine enhances lipophilicity, while fluorine improves metabolic stability .

- Scaffold Modifications: Compare activity against 4,5-dihydroimidazole vs. fully aromatic imidazole derivatives. The reduced ring may alter conformational flexibility and target binding .

- Bioisosteric Replacement: Substitute the thioether with sulfoxide or sulfone groups to evaluate potency changes in enzyme inhibition assays .

Basic: What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

- Oxidation of Thioether: The (4-bromobenzyl)thio group may oxidize to sulfoxide. Mitigate by conducting reactions under nitrogen and avoiding strong oxidizing agents .

- Imidazole Ring Opening: High temperatures or acidic conditions can hydrolyze the dihydroimidazole ring. Use mild bases (e.g., NaHCO) during workup and maintain pH 7–8 .

- Byproduct Formation: Unreacted benzoyl chloride may form esters. Quench excess reagent with aqueous NaHCO and monitor via FT-IR for carbonyl peaks at ~1700 cm .

Advanced: How can environmental stability and degradation pathways be evaluated?

Methodological Answer:

- Hydrolysis Studies: Incubate the compound in buffers (pH 3–10) at 37°C and analyze degradation products via LC-MS. Bromine substituents may increase resistance to hydrolysis compared to chlorine analogs .

- Photodegradation: Expose to UV light (λ = 254 nm) and monitor by HPLC. The 3-fluorophenyl group may enhance stability via reduced π→π* transitions .

- Ecotoxicity Assays: Use Daphnia magna or algal models to assess acute toxicity (LC), referencing OECD guidelines for experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.